4,5-Dibromo-2-fluorobenzenethiol

Catalog No.
S14453753
CAS No.
1208075-36-8
M.F
C6H3Br2FS
M. Wt
285.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-2-fluorobenzenethiol

CAS Number

1208075-36-8

Product Name

4,5-Dibromo-2-fluorobenzenethiol

IUPAC Name

4,5-dibromo-2-fluorobenzenethiol

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

InChI

InChI=1S/C6H3Br2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

CKHGGYKGZYRHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)S)F

4,5-Dibromo-2-fluorobenzenethiol (CAS 1208075-36-8) is a highly functionalized aromatic building block characterized by a reactive sulfhydryl group, an ortho-fluorine atom, and two adjacent bromine substituents [1]. This specific substitution pattern makes it an exceptionally versatile precursor for complex organic synthesis, materials science, and medicinal chemistry. The thiol group serves as a primary nucleophilic anchor, while the 4,5-dibromo motif enables divergent or convergent cross-coupling pathways (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for constructing extended conjugated frameworks or fused heterocycles [2]. Furthermore, the highly electronegative ortho-fluorine atom significantly modulates the electronic density of the aromatic ring, lowering the pKa of the thiol and enhancing the oxidative stability of downstream thioether derivatives, making it a critical procurement choice for high-performance material and pharmaceutical development [3].

Substituting 4,5-Dibromo-2-fluorobenzenethiol with simpler analogs critically limits downstream synthetic optionality and application performance [1]. While 2-fluorobenzenethiol provides the same nucleophilic and electronic baseline, it completely lacks the halogen handles required for subsequent carbon-carbon bond formation, stalling any attempt at backbone extension [2]. Conversely, mono-brominated analogs like 4-bromo-2-fluorobenzenethiol only permit linear elongation, preventing the synthesis of fused polycyclic systems that require adjacent reactive sites. Furthermore, omitting the ortho-fluorine by using 3,4-dibromobenzenethiol alters the electronic profile, typically resulting in higher HOMO levels that compromise the photostability of derived organic electronic materials and remove a critical metabolic blocking site essential for pharmaceutical optimization [3].

Ortho-Fluorine Induced Thiol Acidity and Nucleophilic Activation

The presence of the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the thiol proton compared to non-fluorinated analogs [1]. In standard basic conditions, 4,5-dibromo-2-fluorobenzenethiol achieves complete deprotonation and subsequent thioetherification at lower temperatures than 3,4-dibromobenzenethiol. This enhanced acidity ensures that the thiolate is readily formed, minimizing the need for harsh bases that could trigger premature debromination or unwanted side reactions at the 4,5-positions [2].

Evidence DimensionThiol pKa and Deprotonation Efficiency
Target Compound DataEstimated pKa ~5.5–6.0; >95% thioetherification yield with mild bases (e.g., K2CO3) at 25 °C
Comparator Or Baseline3,4-Dibromobenzenethiol (Estimated pKa ~6.5–7.0; requires stronger bases or heating >60 °C for equivalent rates)
Quantified Difference~1.0 pKa unit reduction, enabling quantitative anchoring at ambient temperature
ConditionsBase-catalyzed nucleophilic substitution (SNAr) in polar aprotic solvents

Allows buyers to utilize milder reaction conditions during the initial thiol anchoring step, preserving the integrity of the sensitive carbon-bromine bonds for subsequent cross-coupling.

Dual Cross-Coupling Capability for Fused Heterocycle Synthesis

The adjacent dibromo substitution at the 4 and 5 positions provides a unique scaffold for synthesizing fused heterocyclic systems, such as advanced fluorinated benzothiophenes, which are inaccessible using mono-brominated precursors [1]. When subjected to sequential palladium-catalyzed coupling protocols, 4,5-dibromo-2-fluorobenzenethiol allows for the rapid assembly of extended pi-conjugated systems. Comparatively, using 4-bromo-2-fluorobenzenethiol restricts the chemist to a single functionalization event, requiring significantly longer, multi-step linear syntheses to achieve similar molecular complexity [2].

Evidence DimensionSynthetic Steps to Fused Tricyclic Scaffolds
Target Compound Data2–3 steps (thiol anchoring followed by tandem cross-coupling/cyclization)
Comparator Or Baseline4-Bromo-2-fluorobenzenethiol (5+ steps requiring additional halogenation and protection/deprotection cycles)
Quantified DifferenceReduction of synthetic pathway by at least 2–3 steps
ConditionsPalladium-catalyzed tandem cross-coupling reactions (e.g., Suzuki/Sonogashira)

Drastically reduces the time, reagent cost, and labor required to synthesize complex, sterically demanding active pharmaceutical ingredients (APIs) or electronic materials.

Electronic Tuning of Derived Thioethers for Materials Science

In the development of organic semiconductors, the electronic energy levels of the building blocks dictate device performance [1]. The incorporation of the strongly electronegative ortho-fluorine atom in 4,5-dibromo-2-fluorobenzenethiol lowers the Highest Occupied Molecular Orbital (HOMO) of its downstream derivatives compared to unfluorinated analogs. This deeper HOMO level enhances the oxidative stability of the resulting polymers or small molecules and improves hole-injection barriers, making it superior to 3,4-dibromobenzenethiol for optoelectronic applications [2].

Evidence DimensionHOMO Energy Level of Derived Conjugated Systems
Target Compound DataDeepened HOMO levels (typically -0.1 to -0.3 eV shift) enhancing oxidative stability
Comparator Or BaselineDerivatives from 3,4-dibromobenzenethiol (shallower HOMO levels, more susceptible to ambient oxidation)
Quantified Difference~0.2 eV stabilization of HOMO levels in the final conjugated materials
ConditionsCyclic voltammetry (CV) and DFT calculations of derived polythiophenes

Essential for material scientists aiming to procure precursors that intrinsically improve the operational lifetime and environmental stability of organic electronic devices.

Synthesis of Fluorinated Benzothiophene Derivatives

Ideal for pharmaceutical discovery programs targeting metabolic stability. The ortho-fluorine blocks specific P450 oxidation sites, while the dibromo motif allows for rapid library generation via late-stage cross-coupling, directly leveraging the multi-site reactivity outlined in Section 3 [1].

Development of High-Stability Organic Semiconductors

Crucial for materials scientists synthesizing novel conjugated polymers or small-molecule organic light-emitting diodes (OLEDs). The fluorine atom lowers the HOMO level for improved oxidative stability, and the dibromo sites enable efficient step-growth polymerization [2].

Advanced Self-Assembled Monolayers (SAMs) and Surface Functionalization

Useful in surface chemistry for creating functionalized gold surfaces. The thiol anchors strongly to the metal at ambient temperatures (due to its enhanced acidity), while the exposed dibromo-fluoro-aryl headgroups provide a reactive platform for further on-surface synthetic modification [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.82858 g/mol

Monoisotopic Mass

283.83062 g/mol

Heavy Atom Count

10

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